molecular formula C20H19FN2O3S B2603714 4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine CAS No. 866866-33-3

4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine

カタログ番号 B2603714
CAS番号: 866866-33-3
分子量: 386.44
InChIキー: JDPZXLLHYBCICI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

科学的研究の応用

Antibacterial Agents

The structure of 4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine has been explored for its potential in creating new antibacterial agents. The modification of existing drug molecules by substituting different functional groups can lead to improved antimicrobial activity. This compound, due to its unique structure, may serve as a scaffold for developing novel antibacterials with a focus on combating drug-resistant strains .

Alzheimer’s Disease Treatment

Derivatives of this compound have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment. The inhibition of AChE can potentially slow the progression of Alzheimer’s by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory .

Anticancer Research

Isoxazole derivatives, which are structurally related to this compound, have shown anticancer activities. By extension, 4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine could be utilized in the synthesis of isoxazole-based compounds for cancer research, potentially leading to new therapeutic agents .

Parkinson’s Disease Imaging

In the search for Parkinson’s disease biomarkers, this compound has been used to develop novel radiotracer candidates targeting leucine-rich repeat kinase 2 (LRRK2). Such radiotracers can be used in positron emission tomography (PET) for in vivo visualization of LRRK2 in the brain, aiding in the diagnosis and study of Parkinson’s disease .

Drug Synthesis Intermediates

The compound serves as an important intermediate in the synthesis of various pharmacologically active drugs. Its role in the synthesis process is crucial for the production of medications, including those used for psychiatric conditions such as schizophrenia, where it is a key intermediate in the production of paliperidone .

Kinetics and Reaction Studies

The compound’s derivatives are used in kinetics and reaction studies to understand the behavior of chemical reactions in microflow systems. These studies are essential for optimizing reaction conditions in the pharmaceutical industry, leading to more efficient and cost-effective drug production processes .

作用機序

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules and its effects on cellular processes .

Safety and Hazards

The toxicity of the compound and precautions to be taken while handling it are discussed. This could include information on personal protective equipment to be used and first aid measures in case of exposure .

将来の方向性

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior .

特性

IUPAC Name

4-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-14-2-5-16(6-3-14)27(24,25)19-13-22-18-7-4-15(21)12-17(18)20(19)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPZXLLHYBCICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。